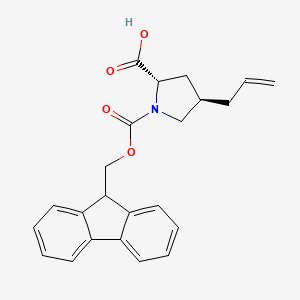
H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH es un péptido sintético compuesto por múltiples aminoácidos en su forma DL. Esta secuencia incluye alanina, serina, prolina, metionina, leucina, valina, tirosina, ácido aspártico y nuevamente alanina. Los péptidos como éste a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de péptidos como H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como carbodiimidas (p. ej., DCC) o sales de uronio (p. ej., HBTU).
Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.
Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
En un entorno industrial, la producción de péptidos se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan el proceso SPPS, lo que permite la síntesis eficiente y reproducible de grandes cantidades de péptidos. Además, se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) para la purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Los péptidos como H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH pueden sufrir varias reacciones químicas, que incluyen:
Oxidación: Los residuos de metionina se pueden oxidar a mettionina sulfóxido.
Reducción: Los enlaces disulfuro (si están presentes) se pueden reducir a tioles libres.
Sustitución: Las cadenas laterales de los aminoácidos pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido performico.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Nucleófilos como aminas o tioles.
Productos principales
Los productos principales de estas reacciones dependen de los aminoácidos específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación de la metionina da como resultado mettionina sulfóxido, mientras que la reducción de los enlaces disulfuro produce residuos de cisteína libres.
Aplicaciones Científicas De Investigación
Los péptidos como H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH tienen numerosas aplicaciones en la investigación científica:
Química: Se utilizan como compuestos modelo para estudiar la química de los péptidos y desarrollar nuevos métodos sintéticos.
Biología: Se investigan por su papel en los procesos biológicos y como posibles agentes terapéuticos.
Medicina: Se exploran por su potencial como fármacos, particularmente en la orientación de proteínas o vías específicas.
Industria: Se utilizan en el desarrollo de biomateriales y como componentes en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de los péptidos como H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH depende de su secuencia y estructura específicas. Estos péptidos pueden interactuar con dianas moleculares como enzimas, receptores u otras proteínas, modulando su actividad. Las vías involucradas pueden variar ampliamente, desde la inhibición de la actividad enzimática hasta el bloqueo de las interacciones receptor-ligando.
Comparación Con Compuestos Similares
Compuestos similares
H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH: se puede comparar con otros péptidos sintéticos con secuencias similares pero diferentes composiciones de aminoácidos o estereoquímica.
This compound: es único debido a su secuencia específica y la presencia de aminoácidos DL, lo que puede afectar su actividad biológica y estabilidad.
Unicidad
La singularidad de This compound radica en su secuencia específica y la inclusión de aminoácidos DL, que pueden conferir propiedades distintas en comparación con los péptidos compuestos únicamente por L-aminoácidos. Estas propiedades pueden incluir estabilidad alterada, resistencia a la degradación enzimática y actividades biológicas únicas.
Propiedades
Fórmula molecular |
C46H72N10O15S |
|---|---|
Peso molecular |
1037.2 g/mol |
Nombre IUPAC |
3-[[2-[2-[[2-[[2-[[2-[[1-[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-(1-carboxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71) |
Clave InChI |
VRNHFZYMPDKTBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)
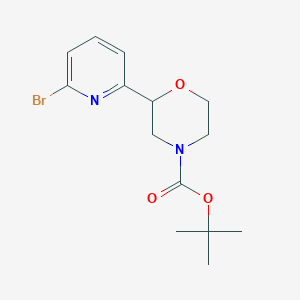
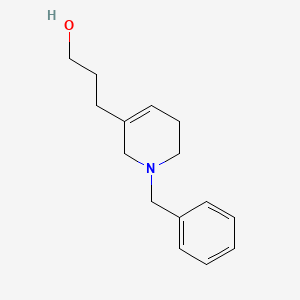
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

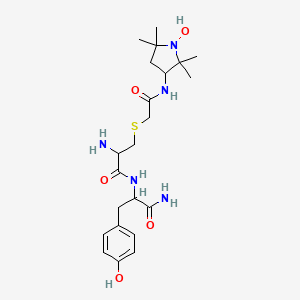
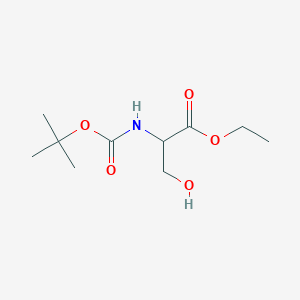
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
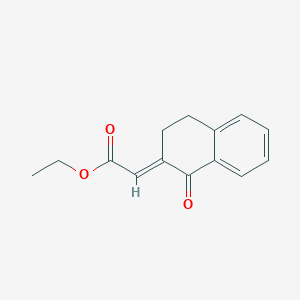

![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
